1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
CAS No. |
2361425-75-2 |
|---|---|
Molecular Formula |
C7H8F2N2O2 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) |
InChI Key |
ARRNSBAFVNFHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes via Claisen Condensation and Acidification
The foundational step in synthesizing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves a Claisen condensation between ethyl 2,2-difluoroacetate and ethyl acetoacetate. This reaction, conducted under nitrogen atmosphere with sodium ethoxide (1.05 mol equiv), generates the sodium enolate intermediate at 60–65°C . Gas chromatography (GC) monitoring confirms >98% conversion after 2 hours, with the enolate remaining stable in dimethylformamide (DMF).
Subsequent acidification employs carbonic acid generated in situ by introducing carbon dioxide gas (1–2 kg/cm² pressure) into aqueous reaction mixtures. This approach avoids traditional mineral acids, reducing salt waste and improving safety . At pH 5–7, the free alkyl difluoroacetoacetate precipitates, achieving 83% crude yield. Fractional distillation under vacuum (40–50 mbar) elevates purity to 99.5% with 77% recovery .
Table 1: Optimization of Claisen Condensation Parameters
Cyclization and Pyrazole Ring Formation
The critical pyrazole ring forms via reaction of alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a toluene-water biphasic system. Potassium carbonate (1.72 mol equiv) in the aqueous phase maintains pH 8–9, suppressing ester saponification while promoting nucleophilic attack by hydrazine . At −10°C to 0°C, regioselectivity for the 1,3,5-trisubstituted pyrazole exceeds 99:1 against the 1,4,5-isomer .
Crystallization from toluene/petroleum ether (60–90°C) yields pale yellow crystals with 99.9% purity by HPLC. This step’s efficiency stems from the differential solubility of the product and regioisomeric by-products in nonpolar solvents .
Carboxylic Acid Formation via Ester Hydrolysis
The final conversion of the ethyl ester to the carboxylic acid employs alkaline hydrolysis with potassium hydroxide (2.0 mol equiv) in ethanol/water (3:1 v/v). Refluxing at 80°C for 6 hours achieves >95% conversion, followed by acidification with HCl to pH 2–3. The precipitated acid is filtered and washed with ice-cold water, yielding 89% pure product . Recrystallization from ethyl acetate/n-hexane (1:5) increases purity to 99.2% .
Table 2: Hydrolysis Conditions and Outcomes
Industrial-Scale Production Innovations
Large-scale manufacturing addresses heat management and mixing efficiency through continuous flow reactors. A patented system uses segmented flow with static mixers to maintain temperature homogeneity during exothermic steps like Claisen condensation . Solvent recovery units distill DMF and toluene with >90% efficiency, reducing raw material costs by 40% compared to batch processes .
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison for Key Synthesis Steps
| Step | Laboratory-Scale Yield | Industrial-Scale Yield | Purity (%) |
|---|---|---|---|
| Claisen Condensation | 77% | 85% | 99.5 |
| Pyrazole Cyclization | 83.8% | 88% | 99.9 |
| Ester Hydrolysis | 89% | 92% | 99.2 |
Data reveal consistent yield improvements at industrial scale due to advanced process control, though purity remains comparable across scales .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of difluoroethylated pyrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development : DFE-PCA is utilized in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability. The presence of the difluoroethyl group enhances the compound's pharmacokinetic properties, making it a candidate for drug development targeting various diseases. Studies have shown that modifications in the pyrazole ring can lead to compounds with improved binding affinities to biological targets, which is crucial for therapeutic efficacy .
Mechanism of Action : The mechanism by which DFE-PCA interacts with molecular targets involves enhancing binding affinity through increased lipophilicity and modulation of electronic properties. This interaction can lead to the inhibition of specific enzymes or receptors involved in disease processes.
Agrochemicals
Pesticide and Herbicide Development : DFE-PCA has been explored for its potential application in agrochemicals, particularly in the development of pesticides and herbicides. The difluoroethyl group is known to enhance biological activity against pests by improving the compound's stability and efficacy in agricultural settings. Research indicates that such fluorinated compounds can exhibit greater potency compared to their non-fluorinated counterparts .
Materials Science
Synthesis of Advanced Materials : In materials science, DFE-PCA is investigated for its role in synthesizing advanced materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing thermal stability and resistance to degradation under various environmental conditions. This makes it suitable for applications in coatings and other material formulations where durability is essential .
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing lipophilicity and modulating electronic properties . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Data
Key Observations :
Biological Activity
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound belonging to the pyrazole family. Its unique structure, characterized by a difluoroethyl group attached to the pyrazole ring, enhances its biological activity and stability, making it a valuable candidate in various scientific and industrial applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS No. | 2361425-75-2 |
| Molecular Formula | C7H8F2N2O2 |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | 2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid |
| InChI Key | ARRNSBAFVNFHST-UHFFFAOYSA-N |
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The difluoroethyl group enhances lipophilicity, facilitating penetration through biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antifungal Properties : It has shown effectiveness against several phytopathogenic fungi. For instance, a series of derivatives based on similar pyrazole structures demonstrated significant antifungal activity in vitro, outperforming traditional fungicides like boscalid .
- Cancer Research : Preliminary studies indicate that compounds within the pyrazole family may have anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Antifungal Efficacy : A study evaluated several pyrazole derivatives against seven species of phytopathogenic fungi. Among these, one derivative exhibited significantly higher antifungal activity than boscalid, which is widely used in agriculture .
- Mechanistic Insights : Molecular docking studies revealed that certain derivatives could form hydrogen bonds with key amino acids in target enzymes, suggesting a specific mechanism of action that enhances their antifungal efficacy .
- Pharmacokinetics : The incorporation of fluorine atoms in the structure has been shown to improve the pharmacokinetic properties of related compounds, suggesting that this compound may also benefit from enhanced bioavailability and metabolic stability .
Applications in Research and Industry
The potential applications of this compound are diverse:
- Medicinal Chemistry : Due to its ability to modulate biological activity through structural modifications, it is being explored for drug development aimed at treating infections and possibly cancer .
- Agrochemicals : It is used in developing new fungicides that are more effective against resistant fungal strains, particularly those affecting crops .
- Material Science : The unique properties conferred by the difluoroethyl group make it suitable for synthesizing advanced materials with enhanced thermal stability and resistance to degradation .
Q & A
What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions starting from difluoromethylated precursors or pyrazole derivatives. Key steps include:
- Step 1 : Condensation of difluoroacetic acid derivatives with methyl hydrazine to form the pyrazole core .
- Step 2 : Introduction of the 2,2-difluoroethyl group via nucleophilic substitution or alkylation under controlled pH (6–7) and temperature (60–80°C) .
- Step 3 : Carboxylic acid functionalization using hydrolysis of ester intermediates (e.g., ethyl esters) with NaOH/EtOH, followed by purification via recrystallization .
Critical Parameters : Reaction yields depend on solvent polarity (DMF or THF preferred) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
How is structural characterization performed for this compound?
Basic Research Question
Methodological Answer:
Characterization involves:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 221.05) .
- X-ray Crystallography : For solid-state conformation analysis (if crystals are obtainable) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
Methodological Answer:
SAR studies require systematic modifications and bioactivity assays:
- Modification Strategy :
- Assays :
How to resolve contradictions in reported biological activities of pyrazole derivatives?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Purity Validation : Use HPLC (>98% purity) and LC-MS to exclude byproduct interference .
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for COX-2 inhibition) to identify outlier methodologies .
What safety protocols are recommended for handling this compound?
Basic Research Question
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl esters) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
How can computational methods predict interactions with biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use PyMOL and AutoDock to model binding poses with proteins (e.g., COX-2 active site) .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes .
- QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with activity .
What analytical techniques validate synthetic intermediates?
Basic Research Question
Methodological Answer:
- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent) .
- NMR Titration : Detect residual starting materials (e.g., unreacted difluoroethyl bromide) .
- Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .
How to optimize reaction yields in large-scale synthesis?
Advanced Research Question
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
